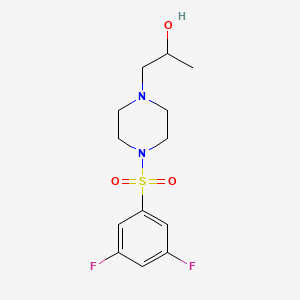
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic compound containing multiple functional groups, including a thiadiazole ring, an acetamido group, and a phenoxy group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom . The acetamido group (-NHCOCH3) and the phenoxy group (Ph-O-) would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms . The acetamido and phenoxy groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like acetamido could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has been explored for its potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antitumor Activities
Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, similar in structure to this compound, have shown significant in vitro antitumor activities. Specifically, these compounds demonstrated inhibitory effects against various human tumor cell lines, highlighting their potential as cytotoxic agents (Almasirad et al., 2016).
Antimicrobial and Surface Activities
The synthesis of heterocyclic compounds derived from 1,3,4-thiadiazol, which shares a structural relation to this compound, has been explored for antimicrobial and surface activities. These compounds' derivatives have shown potential as nonionic surface active agents (El-Sayed et al., 2015).
α-Glucosidase Inhibitory Activity
Research on 5-arylisoxazole-1,3,4-thiadiazole hybrids, structurally related to this compound, has identified compounds with potent α-glucosidase inhibitory activity. This activity is relevant in the context of type 2 diabetes treatment, offering a potential pathway for developing non-sugar-based inhibitors (Saeedi et al., 2020).
Antibacterial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to this compound, have been synthesized and evaluated for antibacterial and antiviral activities. These compounds have shown efficacy against various microbial and viral strains, indicating their potential as molecular templates for antiviral and antibacterial agent development (Tang et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPILCWGJPVRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

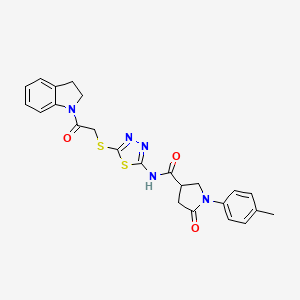


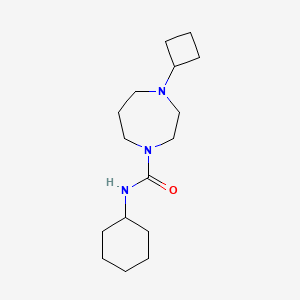

![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)
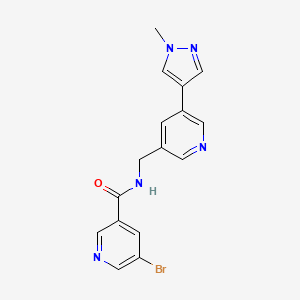
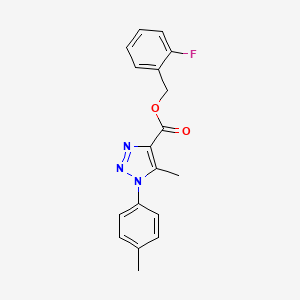
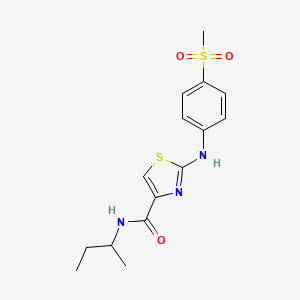
![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)
